molecular formula C7H6BrI B1463585 2-Bromo-1-iodo-3-methylbenzene CAS No. 888214-21-9

2-Bromo-1-iodo-3-methylbenzene

Cat. No. B1463585
M. Wt: 296.93 g/mol
InChI Key: KEGQEFDADWTVBG-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

A vial was charged with 2-bromo-1-iodo-3-methylbenzene (677 mg, 2.28 mmol), neopentyl alcohol (2.21 g, 25.08 mmol), copper(I) iodide (43.4 mg, 0.228 mmol), 1,10-phenanthroline (82 mg, 0.456 mmol) and cesium carbonate (1.04 mg, 3.19 mmol). The vial was sealed under air atmosphere and heated to 110° C. for 24 h. The reaction mixture was cooled to rt and diethyl ether was added. The suspension was filtered through a pad of silica gel. The solvent was removed under reduced pressure and the remaining residue was purified by flash chromatography (100% hexanes). 2-Bromo-1-methyl-3-(neopentyloxy)benzene was obtained as a colorless oil.
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.04 mg
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
43.4 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1I.[CH2:10]([OH:15])[C:11]([CH3:14])([CH3:13])[CH3:12].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>[Cu]I.C(OCC)C>[Br:1][C:2]1[C:3]([O:15][CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
677 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1C)I
Name
Quantity
2.21 g
Type
reactant
Smiles
C(C(C)(C)C)O
Name
Quantity
82 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
cesium carbonate
Quantity
1.04 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
copper(I) iodide
Quantity
43.4 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed under air atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified by flash chromatography (100% hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1OCC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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